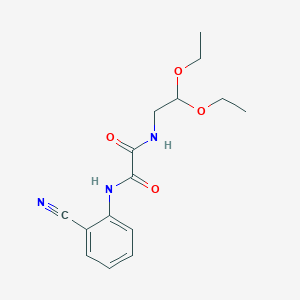
N1-(2-cianofenil)-N2-(2,2-dietoxietil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Ésteres Borónicos de Pinacol: Los ésteres borónicos de pinacol son valiosos bloques de construcción en la síntesis orgánica. Si bien la funcionalización de la desboronación de ésteres borónicos alquílicos está bien establecida, la protodesboronación sigue siendo menos explorada. Investigaciones recientes han reportado la protodesboronación catalítica de ésteres borónicos alquílicos 1°, 2° y 3° utilizando un enfoque radical. Este método permite la hidrometilación formal anti-Markovnikov de alquenos, una transformación previamente desconocida. El protocolo se aplicó con éxito a (−)-Δ8-THC y colesterol protegidos con metoxi, así como en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
Catálisis y Síntesis Orgánica
Actividad Biológica
N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The structure of N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide can be represented as follows:
Physical Properties
- Molecular Weight : 290.32 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.
The biological activity of N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors linked to cancer progression and microbial infections.
Anticancer Activity
Research indicates that N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes its effects on different cancer types:
| Cancer Type | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 12.5 | Inhibition of cell proliferation |
| Lung Cancer | 15.0 | Induction of apoptosis |
| Colon Cancer | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . It has demonstrated effectiveness against a range of pathogens, including:
- Bacteria : Inhibition against Staphylococcus aureus and E. coli.
- Fungi : Effective against Candida albicans.
The minimum inhibitory concentration (MIC) values are detailed below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide in vitro. The results indicated significant inhibition of tumor growth in breast cancer cell lines with an IC50 value of 12.5 µM, suggesting potential for development as a therapeutic agent against breast cancer .
Study 2: Antimicrobial Properties
In a separate investigation, the antimicrobial properties were assessed using standard disk diffusion methods. The compound exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-(2,2-diethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-21-13(22-4-2)10-17-14(19)15(20)18-12-8-6-5-7-11(12)9-16/h5-8,13H,3-4,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJZULLKMSSLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













